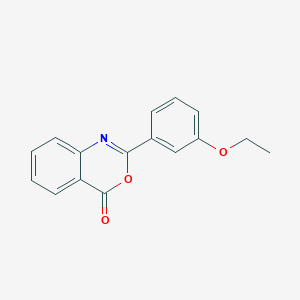

2-(3-乙氧基苯基)-4H-3,1-苯并恶嗪-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one involves various strategies, including the cyclization of N-acylanthranilic acid derivatives and reactions involving diethyl dicarbonate followed by cyclization with dehydrocyclization agents such as cyanuric chloride and N,N′-dicyclohexylcarbodiimide in PEG at room temperature, which results in high yields under mild conditions (Bahmani, Sharafi-kolkeshvandi, & Nikpour, 2012). Another approach includes the palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, presenting an effective method for synthesizing a range of 4H-3,1-benzoxazines, including variants similar to our compound of interest (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds in this class, including 2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one, often features methoxy substitutions which influence the strength of intramolecular hydrogen bonds (IHB), affecting their UV, IR, and luminescence spectra. The luminescence properties, for example, are associated with the strength of the IHB, demonstrating shifts in the luminescence maximum and intensity variations (Loseva, Bolotin, & Krasovitskii, 1971).

Chemical Reactions and Properties

2-(3-Ethoxyphenyl)-4H-3,1-Benzoxazin-4-One exhibits interesting reactivity towards various nucleophiles, leading to the formation of a variety of derivatives with potential antimicrobial activities. For instance, its reaction with ethanolamine, aromatic amines, and other nucleophiles has been investigated, highlighting its versatility in producing quinazoline and quinazolinone derivatives through heterocyclic ring opening and closure reactions (El-hashash et al., 2011).

Physical Properties Analysis

The physical properties of 2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one and similar compounds are closely tied to their molecular structure, with methoxy substitutions influencing properties such as solubility, melting points, and spectral characteristics. These properties are essential for understanding the compound's behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents and stability under various conditions, are crucial for the application of 2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one in synthetic chemistry. Its interactions with nitrogen and sulfur nucleophiles, solvent effects in reactions, and the formation of amidine salts as reaction intermediates are significant for synthesizing novel derivatives with desired functionalities (El-hashash et al., 2011).

科学研究应用

生物活性与生态作用

苯并恶嗪酮类化合物,包括 2-(3-乙氧基苯基)-4H-3,1-苯并恶嗪-4-酮,表现出多种生物效应,如抗真菌、抗菌和拒食特性。这些化合物由某些植物产生,作为其化学防御机制的一部分。苯并恶嗪酮的降解产物在这些植物的生态行为中也发挥着重要作用,有助于它们的化学防御策略。由于这些化合物具有植物毒性,因此人们探索了它们作为天然除草剂模型的潜在应用 (Macias 等人,2009)。

合成和药物化学应用

苯并恶嗪酮的合成和研究为药物化学做出了重大贡献。已经开发出新的合成方法来创建苯并恶嗪酮的衍生物,展示了它们作为药物开发化学骨架的多功能性。已经研究了这些化合物的抗菌活性,突出了它们在药物发现中的潜在用途。例如,已经合成了具有抗菌特性的新型三唑衍生物,证明了苯并恶嗪酮在创建具有生物活性的分子中的合成效用 (Bektaş 等人,2010)。

先进材料合成

苯并恶嗪酮作为复杂分子和材料合成的关键中间体。其化学结构允许进行各种修饰,从而开发出具有不同应用的新型化合物。通过酸催化环化合成 4-亚烷基-4H-3,1-苯并恶嗪衍生物展示了苯并恶嗪酮在创建在各个领域具有潜在应用的材料方面的适应性 (小林等人,2009)。

未来方向

属性

IUPAC Name |

2-(3-ethoxyphenyl)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-2-19-12-7-5-6-11(10-12)15-17-14-9-4-3-8-13(14)16(18)20-15/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCBEMSTJDDEIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-glycyl-3-{2-[methyl(2-phenylethyl)amino]ethyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5540599.png)

![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5540617.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540618.png)

![N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5540633.png)

![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)

![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)

![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)

![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)

![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)

![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)